

# An In-depth Technical Guide to Irpagratinib (CAS Number: 2230974-62-4)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Irpagratinib** (also known as ABSK011) is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5][6] It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[7][8][9][10][11] This technical guide provides a comprehensive overview of **Irpagratinib**, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

## Introduction

Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with limited treatment options for advanced stages.[12] The FGF19-FGFR4 signaling pathway has been identified as a critical oncogenic driver in a subset of HCC patients, making it a promising therapeutic target.[3][8][13] **Irpagratinib** has been developed to specifically target this pathway, offering a potential precision medicine approach for patients with FGF19-overexpressing tumors.[7][8][9][10][11]

# **Chemical and Physical Properties**



Property	Value	
CAS Number	2230974-62-4	
Molecular Formula	C28H32F2N6O5	
Molecular Weight	570.6 g/mol [2]	
IUPAC Name	N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide[2]	
Synonyms	ABSK011, ABSK-011[2]	

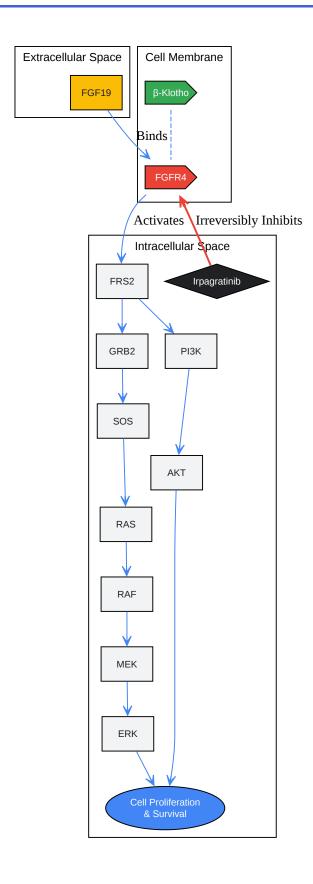
## **Mechanism of Action**

**Irpagratinib** is a highly selective and irreversible inhibitor of FGFR4.[1][4] It forms a covalent bond with the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain.[2][3] This irreversible binding blocks the autophosphorylation of FGFR4 and subsequently inhibits the downstream signaling cascade.[1][2][4] The selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is attributed to the unique presence of this cysteine residue in the FGFR4 active site.[3]

## **Signaling Pathway**

The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and cell proliferation. In HCC with FGF19 overexpression, the constitutive activation of this pathway leads to uncontrolled tumor cell growth and survival. **Irpagratinib**'s inhibition of FGFR4 effectively shuts down this oncogenic signaling.





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FGF19-FGFR4 Signaling Pathway and Irpagratinib's Point of Intervention.



**Preclinical and Clinical Data** 

**In Vitro Potency and Selectivity** 

Assay Type	Target	IC50/EC50	Selectivity	Reference
Biochemical Kinase Assay	FGFR4	< 10 nM	> 50-fold vs. other FGFR kinases; > 800- fold vs. other RTKs	[1]
Cellular Assay (HCC cells with FGF19 amplification)	FGFR4- dependent cell growth	< 50 nM	> 2000 nM in FGFR1- dependent cells	[7]

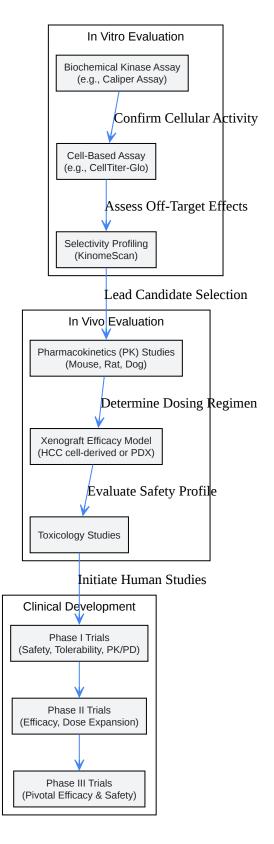
Clinical Efficacy in Hepatocellular Carcinoma

Clinical Trial Phase	Treatment Regimen	Patient Population	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Reference
Phase I (BID cohorts)	Monotherapy	FGF19+ HCC (pre-treated)	40.7%	-	
Phase II	Combination with Atezolizumab (220mg BID)	FGF19+ HCC	50%	7.0 months (treatment- naive), 8.3 months (pretreated)	[13][14]
Phase II	Combination with Atezolizumab	FGF19+ HCC (pre-treated with ICI)	50%	-	[9]

# **Experimental Protocols**



## **General Experimental Workflow**



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General experimental workflow for the evaluation of Irpagratinib.

## **Biochemical Kinase Assay (Mobility Shift Assay)**

This protocol is based on the principles of a Caliper-based mobility shift assay to determine the in vitro potency of **Irpagratinib** against FGFR4.

Objective: To measure the IC50 of Irpagratinib against recombinant human FGFR4.

#### Materials:

- Recombinant human FGFR4 enzyme
- ATP
- Fluorescently labeled peptide substrate
- Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 2 mM DTT)
- Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)
- Irpagratinib (serially diluted in DMSO)
- Microtiter plates (e.g., 384-well)
- · Caliper EZ Reader or similar microfluidics-based instrument

#### Procedure:

- Prepare serial dilutions of Irpagratinib in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add the diluted Irpagratinib solution to the wells of the microtiter plate.
- Add the FGFR4 enzyme solution to the wells and incubate briefly.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km for FGFR4).



- Incubate the reaction mixture at room temperature (e.g., 28°C) for a defined period (e.g., 60-180 minutes).
- · Terminate the reaction by adding the stop buffer.
- Analyze the plate on the Caliper instrument. The instrument measures the ratio of the phosphorylated product to the unphosphorylated substrate based on their different electrophoretic mobilities.
- Calculate the percent inhibition for each Irpagratinib concentration relative to DMSO controls.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

## **Cell Viability Assay (CellTiter-Glo® Luminescent Assay)**

This protocol outlines a method to assess the effect of **Irpagratinib** on the viability of HCC cells.

Objective: To determine the EC50 of Irpagratinib in FGF19-overexpressing HCC cell lines.

#### Materials:

- FGF19-overexpressing HCC cell line (e.g., Hep3B, HuH-7)
- Cell culture medium and supplements
- Opaque-walled 96-well or 384-well plates
- Irpagratinib (serially diluted in culture medium)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:



- Seed the HCC cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with serial dilutions of Irpagratinib. Include wells with vehicle (DMSO) as a
  negative control and a known cytotoxic compound as a positive control.
- Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent viability for each Irpagratinib concentration relative to the vehicletreated control cells.
- Determine the EC50 value by plotting the data using a non-linear regression curve fit.

## **Hepatocellular Carcinoma Xenograft Model**

This protocol describes the establishment of a subcutaneous HCC xenograft model to evaluate the in vivo efficacy of **Irpagratinib**.

Objective: To assess the anti-tumor activity of orally administered **Irpagratinib** in an HCC xenograft model.

#### Materials:

• Immunodeficient mice (e.g., NOD/SCID or nude mice)



- HCC cell line with FGF19 overexpression
- Matrigel or similar extracellular matrix
- · Irpagratinib formulation for oral gavage
- Vehicle control for oral gavage
- Calipers for tumor measurement

#### Procedure:

- Harvest the HCC cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.
- Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **Irpagratinib** orally to the treatment group at predetermined doses and schedules (e.g., once or twice daily). Administer the vehicle to the control group.
- Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
   Calculate the tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Compare the tumor growth between the Irpagratinib-treated and vehicle-treated groups to determine the anti-tumor efficacy.

## Conclusion



**Irpagratinib** is a promising, highly selective FGFR4 inhibitor with demonstrated preclinical and clinical activity in hepatocellular carcinoma characterized by FGF19 overexpression. Its irreversible mechanism of action and high selectivity offer the potential for a targeted and effective therapeutic option for this patient population. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **Irpagratinib** and other novel kinase inhibitors in the field of oncology drug development.

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